molecular formula C14H11ClFNO2 B14513082 (2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone CAS No. 62627-11-6

(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone

Cat. No.: B14513082
CAS No.: 62627-11-6
M. Wt: 279.69 g/mol
InChI Key: QVQZHJNNOZMPPP-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloropyridine ring and a fluoro-methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired aryl group. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-3-pyridyl)boronic acid: Similar in structure but contains a boronic acid group instead of a ketone.

    (2-Chloro-3-pyridinyl)methanol: Contains a hydroxyl group instead of a ketone.

    (3-Fluoro-2-methoxy-5-methylphenyl)boronic acid: Similar aromatic structure but with a boronic acid group.

Uniqueness

(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62627-11-6

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(3-fluoro-2-methoxy-5-methylphenyl)methanone

InChI

InChI=1S/C14H11ClFNO2/c1-8-6-10(13(19-2)11(16)7-8)12(18)9-4-3-5-17-14(9)15/h3-7H,1-2H3

InChI Key

QVQZHJNNOZMPPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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